molecular formula C10H10Cl2FN3O B15112634 3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15112634
M. Wt: 278.11 g/mol
InChI Key: IHIWQBTVNUIHGR-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorofluorophenoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the chlorofluorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products .

Scientific Research Applications

3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

Molecular Formula

C10H10Cl2FN3O

Molecular Weight

278.11 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H9ClFN3O.ClH/c1-15-5-8(13)10(14-15)16-9-3-2-6(12)4-7(9)11;/h2-5H,13H2,1H3;1H

InChI Key

IHIWQBTVNUIHGR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C=C(C=C2)F)Cl)N.Cl

Origin of Product

United States

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